molecular formula C25H19BrO5 B12043714 Ethyl 6-bromo-5-((2-methylbenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-((2-methylbenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B12043714
M. Wt: 479.3 g/mol
InChI Key: DFQJKFXXUCKZFF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-((2-methylbenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, bromine, and ester functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-((2-methylbenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzofuran derivative, followed by esterification and benzoylation reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as pyridine or triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-((2-methylbenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

Ethyl 6-bromo-5-((2-methylbenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-((2-methylbenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-5-((2-methylbenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H19BrO5

Molecular Weight

479.3 g/mol

IUPAC Name

ethyl 6-bromo-5-(2-methylbenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H19BrO5/c1-3-29-25(28)22-18-13-21(31-24(27)17-12-8-7-9-15(17)2)19(26)14-20(18)30-23(22)16-10-5-4-6-11-16/h4-14H,3H2,1-2H3

InChI Key

DFQJKFXXUCKZFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3C)Br)C4=CC=CC=C4

Origin of Product

United States

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